Posaconazole Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

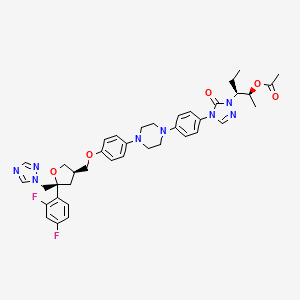

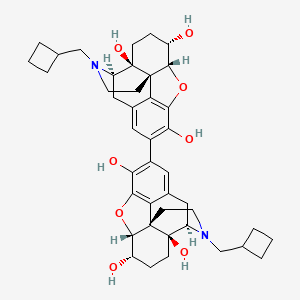

Posaconazole Acetate is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. It is structurally complex, featuring a tetrahydrofuran center and multiple chiral centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

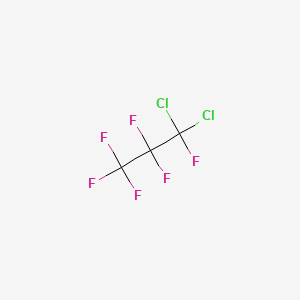

Posaconazole Acetate can be synthesized through various methods. One common approach involves the use of solid dispersion technology. In this method, Posaconazole is dissolved in a solvent system containing dichloromethane, water, and isopropanol. The solution is then mixed with carriers like Soluplus and Gelucire 43/01, followed by spray drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques like spray drying and solid dispersion to enhance solubility and bioavailability. The process involves optimizing formulation variables using factorial design and ensuring stability through rigorous testing .

Chemical Reactions Analysis

Types of Reactions

Posaconazole Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to photolytic and oxidative degradation, leading to the formation of several degradation products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for photolytic degradation and solvents like methanol and water for stability testing .

Major Products Formed

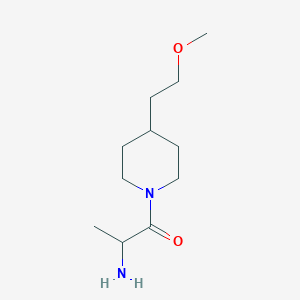

The major products formed from the degradation of this compound include derivatives with modifications in the piperazine central ring and the triazole and triazolone side chains .

Scientific Research Applications

Posaconazole Acetate has a wide range of scientific research applications:

Mechanism of Action

Posaconazole Acetate exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Itraconazole: A triazole antifungal agent from which Posaconazole is derived.

Fluconazole: Another triazole antifungal with a different spectrum of activity and pharmacokinetic profile.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.

Uniqueness

Posaconazole Acetate stands out due to its broader spectrum of activity, enhanced bioavailability, and stability. Its unique structure, featuring a tetrahydrofuran center and multiple chiral centers, contributes to its potent antifungal properties .

Properties

Molecular Formula |

C39H44F2N8O5 |

|---|---|

Molecular Weight |

742.8 g/mol |

IUPAC Name |

[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] acetate |

InChI |

InChI=1S/C39H44F2N8O5/c1-4-37(27(2)54-28(3)50)49-38(51)48(26-44-49)33-8-6-31(7-9-33)45-15-17-46(18-16-45)32-10-12-34(13-11-32)52-21-29-20-39(53-22-29,23-47-25-42-24-43-47)35-14-5-30(40)19-36(35)41/h5-14,19,24-27,29,37H,4,15-18,20-23H2,1-3H3/t27-,29+,37-,39-/m0/s1 |

InChI Key |

IYVYJWKEFBIQHM-XVXNCFNRSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)

![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)

![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)